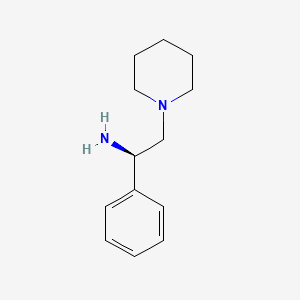

(1R)-1-phenyl-2-piperidin-1-ylethanamine

Description

Properties

Molecular Formula |

C13H20N2 |

|---|---|

Molecular Weight |

204.31 g/mol |

IUPAC Name |

(1R)-1-phenyl-2-piperidin-1-ylethanamine |

InChI |

InChI=1S/C13H20N2/c14-13(12-7-3-1-4-8-12)11-15-9-5-2-6-10-15/h1,3-4,7-8,13H,2,5-6,9-11,14H2/t13-/m0/s1 |

InChI Key |

XNUTYKUKRPEFKX-ZDUSSCGKSA-N |

Isomeric SMILES |

C1CCN(CC1)C[C@@H](C2=CC=CC=C2)N |

Canonical SMILES |

C1CCN(CC1)CC(C2=CC=CC=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

(R)-1-phenyl-2-piperidinoethylamine synonyms and IUPAC name

[1]

Executive Summary

(R)-1-phenyl-2-piperidinoethylamine is a chiral 1,2-diamine featuring a primary amine at the benzylic position and a tertiary piperidine ring at the adjacent carbon. It serves as a critical chiral building block (CBB) and scaffold for constructing tetradentate ligands used in asymmetric alkylation, Michael additions, and aldol reactions. Its structural rigidity and the basicity of the piperidine moiety make it an effective chiral auxiliary in organolithium chemistry and iminium catalysis.

Nomenclature & Identification

Accurate nomenclature is essential for distinguishing this compound from its regioisomers (e.g., diphenidine derivatives) and enantiomers.

IUPAC Name

-1-phenyl-2-(piperidin-1-yl)ethan-1-amineSynonyms & Trade Designations

-

(R)-2-Piperidino-1-phenylethylamine (Common chemical name)

-

(R)-1-Phenyl-2-(1-piperidinyl)ethanamine [1]

-

Intermediate for CAS 157303-88-3 (Refers to the tetradentate ligand derived from this amine)

-

Amino-diphenidine precursor (Informal; structural analog context)

Chemical Identifiers

| Parameter | Value |

| Chemical Formula | |

| Molecular Weight | 204.31 g/mol |

| Chiral Center | C1 (R-configuration) |

| SMILES (Isomeric) | NCN1CCCCC1 |

| Appearance | Colorless to pale yellow oil (typically) |

| Solubility | Soluble in DCM, Chloroform, Methanol, THF |

Chemical Structure & Stereochemistry

The molecule consists of an ethylamine backbone. The C1 carbon is chiral, bearing a phenyl group and a primary amine (

Key Structural Features:

-

Benzylic Primary Amine: Provides a handle for further functionalization (e.g., Schiff base formation, amidation) and serves as a hydrogen bond donor.

-

Piperidine Ring: Acts as a steric bulk provider and a Lewis base (tertiary amine), crucial for metal coordination in ligand applications.

-

Stereochemistry: The (R)-configuration at C1 is derived from the starting material (typically (R)-phenylglycine), ensuring high optical purity (

).

Synthesis & Manufacturing

The industrial and laboratory-scale synthesis of (R)-1-phenyl-2-piperidinoethylamine relies on preserving the chirality of the starting amino acid. The most robust route utilizes (R)-Phenylglycine as the chiral pool precursor.

Reaction Pathway

The synthesis involves a four-step sequence: Protection

Step-by-Step Protocol

-

N-Protection: (R)-Phenylglycine is protected using Benzyl chloroformate (Cbz-Cl) or Di-tert-butyl dicarbonate (

) to prevent racemization and side reactions.-

Reagent: Cbz-Cl, NaOH, Dioxane/Water.

-

-

Amidation: The protected amino acid is coupled with piperidine . To avoid racemization, mild coupling agents like Diethyl phosphorocyanidate (DEPC) or DCC/HOBt are employed.

-

Reagent: Piperidine, DEPC, Triethylamine (TEA).

-

Intermediate: N-Cbz-(R)-phenylglycine piperidide.

-

-

Deprotection: The Cbz group is removed, typically via hydrogenolysis or acid hydrolysis, yielding the amino-amide.

-

Reagent:

, Pd/C (or HBr/AcOH).

-

-

Reduction: The amide carbonyl is reduced to a methylene group using a strong hydride donor. This step yields the final diamine.

-

Reagent: Lithium Aluminum Hydride (

) in THF. -

Condition: Reflux under inert atmosphere (

or Ar).

-

Synthesis Flowchart (Graphviz)

Caption: Synthetic pathway from (R)-Phenylglycine to (R)-1-phenyl-2-piperidinoethylamine via amide reduction.

Applications in Research & Development

Chiral Ligand Synthesis

This diamine is a precursor for Tetradentate Chiral Ligands used in stoichiometric asymmetric processes.

-

Mechanism: The diamine is N-alkylated (e.g., with 2-(dimethylamino)ethyl chloride) to form ligands that coordinate with Lithium.

-

Use Case: Asymmetric deprotonation of prochiral cyclic ketones (Simpkins' Base methodology). The ligand creates a chiral environment around the lithium enolate, directing electrophilic attack.

Organocatalysis

-

Iminium Catalysis: Used in the asymmetric synthesis of Warfarin analogs.[2] The primary amine forms an iminium ion with

-unsaturated ketones, activating them for nucleophilic attack (Michael addition). -

Resolving Agent: Due to its basicity and chirality, it can be used to resolve racemic acids via diastereomeric salt formation.

Pharmaceutical Intermediates

-

Sigma Receptor Ligands: The 1-phenyl-2-aminoethyl scaffold is homologous to dissociative anesthetics (e.g., Diphenidine, Ephenidine). Researchers use this amine to synthesize novel sigma-1 receptor agonists/antagonists by modifying the N-terminus.

-

Levetiracetam Analogs: Cited in patent literature as a chiral additive/catalyst in the synthesis of pyrrolidone derivatives.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following parameters are standard:

| Technique | Expected Data |

| 1H NMR (CDCl3) | |

| Chiral HPLC | Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA (90:10) + 0.1% DEA. |

| Optical Rotation | |

| Mass Spectrometry | ESI+: |

References

-

Asymmetric Synthesis of Polymer-Supported Chiral Lithium Amide Bases. National Institutes of Health (NIH) / PMC. Link

-

Stoichiometric Asymmetric Processes & Chiral Tetradentate Ligands. Encyclopedia of Reagents for Organic Synthesis. Link

-

Asymmetric Synthesis of Warfarin Derivates via Iminium Catalysis. TU Wien Repository. Link

-

Process for the Preparation of Levetiracetam and Analogues (Patent US7122682B2). Google Patents. Link

A Tale of Two Amines: A Technical Guide to the Structural and Pharmacological Distinctions Between Lefetamine and (1R)-1-phenyl-2-piperidin-1-ylethanamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the fundamental differences between two distinct psychoactive compounds: lefetamine and (1R)-1-phenyl-2-piperidin-1-ylethanamine. While both are derivatives of phenethylamine, their structural modifications lead to disparate pharmacological profiles. This document will dissect their chemical architecture, explore their known mechanisms of action, and provide a comparative analysis for the scientific community.

Part 1: Deconstructing the Molecules: A Structural Analysis

A foundational understanding of the stereochemistry and substituent groups of these compounds is paramount to appreciating their differential pharmacology.

Lefetamine: The Diphenylethylamine

Lefetamine, also known by its IUPAC name (1R)-N,N-dimethyl-1,2-diphenylethanamine, is a chiral molecule belonging to the diphenylethylamine class.[1] Its core structure features a two-carbon ethylamine backbone with two phenyl group substitutions and a dimethylated amine. Specifically, it is the (R)-enantiomer of N,N-dimethyl-1,2-diphenylethylamine.[1] The presence of two phenyl groups is a defining characteristic.

(1R)-1-phenyl-2-piperidin-1-ylethanamine: The Phenylpiperidyl-ethanamine

(1R)-1-phenyl-2-piperidin-1-ylethanamine is a distinct chemical entity, also a chiral phenethylamine derivative. Its structure, however, diverges significantly from lefetamine. It possesses a single phenyl group and a primary amine attached to the first carbon of the ethylamine chain. The second carbon is substituted with a piperidine ring.

Part 2: Pharmacological Profiles: A Study in Contrasts

The structural dissimilarities between lefetamine and (1R)-1-phenyl-2-piperidin-1-ylethanamine give rise to markedly different interactions with biological systems.

Lefetamine: A Dual-Acting Agent

Lefetamine exhibits a complex pharmacological profile, acting as both a central nervous system stimulant and an opioid analgesic.[1] This dual activity is attributed to its ability to interact with multiple neurotransmitter systems.

Mechanism of Action:

-

Opioid Agonism: Lefetamine is a partial agonist at the mu-opioid receptor, which accounts for its analgesic effects, comparable to codeine.[1] This interaction is also responsible for its potential for dependence and withdrawal symptoms.

-

Monoamine Reuptake Inhibition: Similar to other phenethylamine stimulants, lefetamine inhibits the reuptake of dopamine and norepinephrine, leading to increased synaptic concentrations of these neurotransmitters and resulting in its stimulant effects.

Historical Context and Legal Status:

Developed in the 1940s, lefetamine was marketed as an analgesic under the trade name Santenol in Japan and Italy.[1] However, its significant abuse potential led to its classification as a controlled substance in numerous countries, including the United States (Schedule IV), Canada (Schedule III), and the United Kingdom (Class B).[1]

(1R)-1-phenyl-2-piperidin-1-ylethanamine: An Enigmatic Profile

In stark contrast to lefetamine, there is a conspicuous absence of detailed pharmacological data for (1R)-1-phenyl-2-piperidin-1-ylethanamine in peer-reviewed scientific literature. Its mechanism of action, therapeutic potential, and toxicological profile remain largely uncharacterized.

Inferences from Structurally Related Compounds:

To hypothesize its potential activity, we can examine related piperidine derivatives. The piperidine moiety is a common scaffold in medicinal chemistry, often associated with a range of biological activities.[2] For instance, many compounds containing a 1-phenyl-2-aminoethane backbone with a cyclic amine at the 2-position have been investigated for their effects on the central nervous system. Some related 1,2-diarylethylamines are known to act as NMDA receptor antagonists.[3] However, without empirical data, the pharmacological profile of (1R)-1-phenyl-2-piperidin-1-ylethanamine remains speculative.

Part 3: Synthesis and Differentiation

The synthesis of these molecules requires distinct chemical strategies, and their differentiation can be achieved through standard analytical techniques.

Synthesis of Lefetamine

Lefetamine, being a well-documented compound, has established synthetic routes. As it was commercially unavailable for some research, it had to be synthesized for metabolism and detectability studies.[4] The synthesis of related pyrrole analogues of lefetamine has also been reported.

Synthesis of (1R)-1-phenyl-2-piperidin-1-ylethanamine

The enantioselective synthesis of chiral piperidine derivatives is an active area of research in organic chemistry.[5][6] General methods for the asymmetric synthesis of substituted piperidines often involve multi-step sequences, including chiral auxiliaries or asymmetric catalysis to establish the desired stereocenter.

Analytical Differentiation

Standard analytical techniques can readily distinguish between lefetamine and (1R)-1-phenyl-2-piperidin-1-ylethanamine:

-

Mass Spectrometry (MS): The two compounds have different molecular weights (Lefetamine: 225.33 g/mol ; (1R)-1-phenyl-2-piperidin-1-ylethanamine: 204.32 g/mol ), which will result in distinct parent ion peaks in their mass spectra.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The number and chemical shifts of protons and carbons in the two molecules are different, leading to unique NMR spectra. For instance, lefetamine will show signals corresponding to two phenyl groups and an N,N-dimethyl group, while (1R)-1-phenyl-2-piperidin-1-ylethanamine will exhibit signals for one phenyl group, a primary amine, and a piperidine ring.

-

Chromatographic Methods (GC, HPLC): Due to their different polarities and structures, these compounds will have distinct retention times on gas chromatography (GC) or high-performance liquid chromatography (HPLC) systems.

Part 4: Comparative Summary

| Feature | Lefetamine | (1R)-1-phenyl-2-piperidin-1-ylethanamine |

| IUPAC Name | (1R)-N,N-dimethyl-1,2-diphenylethanamine | (1R)-1-phenyl-2-piperidin-1-ylethanamine |

| Chemical Class | Diphenylethylamine | Phenylpiperidylethanamine |

| Molecular Formula | C₁₆H₁₉N | C₁₃H₂₀N₂ |

| Molecular Weight | 225.33 g/mol | 204.32 g/mol |

| Key Structural Features | Two phenyl groups, N,N-dimethylamine | One phenyl group, primary amine, piperidine ring |

| Known Pharmacology | Stimulant and Opioid Analgesic | Largely uncharacterized |

| Mechanism of Action | Mu-opioid partial agonist, monoamine reuptake inhibitor | Unknown |

| Legal Status | Controlled substance in many countries | Not widely scheduled (status may vary by jurisdiction) |

Part 5: Visualizing the Core Differences

To further illustrate the distinctions, the following diagrams represent the chemical structures and a conceptual workflow for their differentiation.

Figure 1: Chemical structure of Lefetamine.

Figure 2: Chemical structure of (1R)-1-phenyl-2-piperidin-1-ylethanamine.

Figure 3: Conceptual workflow for analytical differentiation.

Conclusion

References

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules. [Link]

-

Asymmetric synthesis of substituted NH-piperidines from chiral amines. (n.d.). Royal Society of Chemistry. [Link]

-

Continuous flow enantioselective synthesis of the key phenylpiperidine intermediate of (−)-paroxetine. (2020). ResearchGate. [Link]

-

Lefetamine. (n.d.). Wikipedia. [Link]

-

Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. (2016). PLOS ONE. [Link]

-

Lefetamine, a controlled drug and pharmaceutical lead of new designer drugs: synthesis, metabolism, and detectability in urine and human liver preparations using GC-MS, LC-MS(n), and LC-high resolution-MS/MS. (2015). Analytical and Bioanalytical Chemistry. [Link]

-

(1R)-1-phenyl-2-(piperidin-1-yl)ethan-1-amine dihydrochloride. (n.d.). Chemspace. [Link]

-

2-Phenyl-2-(piperidin-1-yl)ethanamine. (n.d.). PubChem. [Link]

Sources

- 1. 1-Phenyl-2-piperidin-1-ylethanol | C13H19NO | CID 17202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacological Investigations of the Dissociative ‘Legal Highs’ Diphenidine, Methoxphenidine and Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Asymmetric synthesis of substituted NH-piperidines from chiral amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Whitepaper: Unlocking the Therapeutic Potential of the Phenyl-Piperidinyl-Ethanamine Scaffold in Neurology

A Technical Guide for Drug Development Professionals

Executive Summary

The development of novel therapeutics for neurological disorders remains one of the most pressing challenges in modern medicine. The inherent complexity of the central nervous system (CNS) demands innovative chemical scaffolds that can modulate multiple pathological pathways simultaneously. This guide introduces the 1-phenyl-2-(1-piperidinyl)ethanamine scaffold as a strategic amalgamation of two clinically validated pharmacophores: the phenethylamine backbone and the piperidine ring. While direct research on this specific molecule is nascent, an in-depth analysis of its constituent parts provides a compelling hypothesis for its potential as a dual-action agent targeting monoamine reuptake and metabolism. We will dissect its hypothesized mechanism of action, explore its therapeutic applicability in disorders like Parkinson's disease and ADHD, outline a preclinical validation workflow, and discuss critical structure-activity relationships for future optimization.

Introduction: A Scaffold of Strategic Design

The phenethylamine core is the foundation for a vast class of CNS stimulants, including endogenous trace amines and blockbuster drugs like methylphenidate.[1][2] Its derivatives are potent modulators of the dopamine (DAT) and norepinephrine (NET) transporters.[3][4] Concurrently, the piperidine heterocycle is a privileged structure in CNS drug discovery, appearing in antipsychotics, antidepressants, and analgesics.[5][6] Crucially, piperidine-containing molecules, such as the natural alkaloid piperine, have demonstrated significant potential as inhibitors of Monoamine Oxidase (MAO), a key enzyme in neurotransmitter degradation.[5][7]

The 1-phenyl-2-(1-piperidinyl)ethanamine structure represents a logical and deliberate fusion of these two pharmacophores. This guide posits that this hybrid scaffold has the potential for a synergistic, dual-action mechanism highly relevant to complex neurological diseases where both neurotransmitter levels and metabolic turnover are dysregulated.

Hypothesized Mechanism of Action: A Dual-Pronged Approach

We hypothesize that the therapeutic effects of the 1-phenyl-2-(1-piperidinyl)ethanamine scaffold are rooted in its ability to simultaneously address two critical points in the dopaminergic synapse: neurotransmitter reuptake and enzymatic degradation.

-

Monoamine Transporter Inhibition: Inherited from its phenethylamine backbone, the molecule is predicted to function as a norepinephrine-dopamine reuptake inhibitor (NDRI).[2] By binding to and blocking DAT and NET, it would increase the synaptic concentration and residence time of dopamine and norepinephrine, enhancing monoaminergic signaling. This action is the primary mechanism behind the efficacy of stimulants in treating ADHD.[2]

-

Monoamine Oxidase-B (MAO-B) Inhibition: The piperidine moiety is strongly associated with the selective inhibition of MAO-B.[5][7] Structure-activity relationship (SAR) studies of piperine derivatives show that the piperidine ring is critical for MAO-B selectivity.[7] By inhibiting MAO-B, the scaffold would reduce the metabolic breakdown of dopamine within the neuron, preserving intraneuronal dopamine pools and potentially conferring neuroprotective effects by reducing the production of oxidative byproducts.

This proposed dual mechanism is visualized in the signaling pathway below.

Caption: Hypothesized dual action on dopamine reuptake and metabolism.

Therapeutic Potential in Neurological Disorders

The unique dual-action profile makes this scaffold a promising candidate for diseases where dopamine dysregulation is a central feature.

Parkinson's Disease (PD)

Rationale: The pathology of PD involves the progressive loss of dopaminergic neurons, leading to a severe dopamine deficit. Current therapies aim to either replace dopamine (L-DOPA) or prevent its breakdown. A dual-action compound could offer both symptomatic relief and potential disease modification.

-

Symptomatic Relief: DAT inhibition would increase the efficacy of remaining dopamine, potentially improving motor symptoms.

-

Disease Modification: MAO-B inhibition is a clinically validated strategy that not only preserves dopamine but may also reduce oxidative stress, a key factor in neurodegeneration.[7] Nurr1 agonists, which promote dopamine neuron survival, are also under investigation, highlighting the field's focus on neuroprotective mechanisms.[8]

Comparative Data: While data for the specific target molecule is unavailable, we can compile representative data for related piperidine-based MAO inhibitors.

| Compound Class | Target | IC50 Value | Source |

| Piperine Derivatives | MAO-A | 0.014 µM | [5] |

| Piperine Derivatives | MAO-B | 0.015 µM | [5] |

| Phenylalanine Derivative (Cmpd 1) | MAO-B | 0.278 µM | [9] |

Attention-Deficit/Hyperactivity Disorder (ADHD) & Narcolepsy

Rationale: The primary treatment for ADHD and narcolepsy involves CNS stimulants that enhance dopamine and norepinephrine signaling in the prefrontal cortex.[10] The phenethylamine core of our scaffold is the key driver for this application.

-

Mechanism: The compound's predicted NDRI activity directly mirrors the mechanism of established drugs like methylphenidate.[2] Methylphenidate itself contains both a phenethylamine core and a piperidine ring, providing a strong clinical precedent for this structural combination.[2]

-

Potential Advantage: The secondary MAO-B inhibition, while less central to ADHD treatment, could offer a more sustained and stable elevation of dopamine levels compared to pure reuptake inhibitors, potentially leading to a smoother clinical profile.

Structure-Activity Relationship (SAR) & Optimization Strategy

To translate this scaffold from a concept to a clinical candidate, a systematic medicinal chemistry effort is required. The following diagram outlines key points for chemical modification to tune potency, selectivity, and pharmacokinetic properties.

Caption: Potential sites for chemical modification to optimize drug properties.

Causality Behind SAR Choices:

-

Phenyl Ring: As seen in phenethylamine derivatives, adding electron-withdrawing or donating groups to this ring can significantly alter binding affinity at the dopamine transporter.[3] Lipophilicity can also be tuned here to optimize blood-brain barrier (BBB) penetration.

-

Ethylamine Linker: The stereochemistry at the benzylic carbon is often crucial for activity in phenethylamines. Introducing small alkyl groups can modulate metabolic stability and receptor interaction.

-

Piperidine Ring: Studies on piperine analogs have shown that para-substitution on the piperidine ring enhances MAO inhibitory activity.[5] Replacing the piperidine with other nitrogenous heterocycles (e.g., pyrrolidine) is a common strategy to explore new intellectual property space and fine-tune selectivity and physical properties.

Proposed Preclinical Assessment Workflow

A rigorous, phased approach is necessary to validate the therapeutic hypothesis and assess the drug-like properties of novel analogs. Neurotoxicity is a common reason for the failure of drug candidates, making early assessment critical.[11]

Caption: A multi-phase workflow for preclinical candidate selection.

Detailed Protocol: Functional Observation Battery (FOB) for a Novel Stimulant

The FOB is a standardized set of procedures used to detect and quantify gross functional and behavioral changes in animals after compound administration.[11] It is essential for identifying potential neurotoxicity early.

Objective: To assess the global neurological and behavioral effects of a 1-phenyl-2-(1-piperidinyl)ethanamine analog in male CD-1 mice and identify a Maximum Tolerated Dose (MTD).

Methodology:

-

Acclimation & Baseline:

-

House male CD-1 mice (n=8 per group) for at least 3 days prior to testing.

-

Causality: Using a standard, outbred strain like CD-1 provides robust and generalizable data. A 3-day acclimation period minimizes stress-induced artifacts.

-

On Day 0, handle each mouse and perform a baseline FOB assessment to establish individual norms.

-

-

Dosing & Observation Periods:

-

Administer the test compound intraperitoneally (IP) at three dose levels (e.g., 1, 10, 50 mg/kg) and a vehicle control.

-

Causality: A log-spaced dose range is chosen to capture a wide spectrum of effects, from threshold activity to potential toxicity.

-

Perform FOB assessments at the time of peak plasma concentration (Tmax, determined from prior PK studies) and at 24 hours post-dose.

-

-

FOB Assessment Components:

-

Home Cage Observations: Note posture, activity level, and any bizarre behaviors (e.g., stereotypy, head weaving).

-

Open Field Assessment (5 minutes):

-

Place the mouse in a 40x40 cm arena.

-

Quantify locomotor activity (beam breaks), rearing frequency, and time spent in the center vs. periphery.

-

Observe gait, arousal level (from lethargic to hyper-excitable), and any convulsive behaviors.

-

Causality: This component is highly sensitive to stimulant or sedative effects. Increased locomotion and rearing are expected for a stimulant, while excessive, repetitive movements (stereotypy) can indicate dopamine system over-activation, a potential adverse effect.

-

-

Sensorimotor & Reflex Testing:

-

Grip Strength: Measure forelimb grip strength using a digital meter.

-

Tail Pinch/Toe Pinch: Assess response to nociceptive stimuli.

-

Righting Reflex: Place the mouse on its back and record the time to right itself.

-

Causality: These tests probe motor strength, sensory perception, and basic motor coordination, which can be impaired by neurotoxic compounds.

-

-

-

Physiological Measurements:

-

Record body temperature and body weight before dosing and at 24 hours.

-

Observe for signs of autonomic changes like salivation, lacrimation, or changes in pupil size.

-

-

Data Analysis & Interpretation:

-

Compare dose groups to the vehicle control using ANOVA.

-

A significant change in multiple FOB endpoints, particularly at lower doses, warrants further investigation. The MTD is defined as the highest dose that does not produce unacceptable morbidity or overt signs of toxicity.

-

Conclusion and Future Directions

The 1-phenyl-2-(1-piperidinyl)ethanamine scaffold represents a promising, albeit underexplored, chemical space for the development of novel CNS therapeutics. By logically combining the known pharmacology of phenethylamines and piperidines, we have constructed a strong hypothesis for a dual-action agent that could be highly beneficial in disorders like Parkinson's disease and ADHD.

The path forward requires a dedicated medicinal chemistry program to synthesize and test analogs, guided by the SAR principles and preclinical workflow outlined in this guide. Key challenges will include achieving a balanced potency at both DAT and MAO-B, optimizing BBB penetration, and carefully managing the stimulant-related abuse liability inherent to the phenethylamine core. Successful navigation of these challenges could yield a new class of therapeutics with a truly innovative mechanism of action.

References

-

MDPI. (2022, January 12). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Retrieved from [Link]

-

National Institutes of Health. 1-Phenyl-2-piperidin-1-ylethanol. PubChem. Retrieved from [Link]

-

Impactfactor. (2023, July 15). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Retrieved from [Link]

-

National Institutes of Health. 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione. PubChem. Retrieved from [Link]

-

PMC. (2013, May 3). β‐Phenethylamine—A Phenylalanine Derivative in Brain—Contributes to Oxidative Stress by Inhibiting Mitochondrial Complexes and DT‐Diaphorase: An In Silico Study. Retrieved from [Link]

-

ACS Publications. (2023, October 3). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Retrieved from [Link]

-

MDPI. (2019, July 26). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Retrieved from [Link]

-

PMC. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. Retrieved from [Link]

-

ResearchGate. (2022, September 13). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Retrieved from [Link]

-

Targeting Neurological Disorders with Stilbenes: Bridging the Preclinical-Clinical Gap. (2024, October 7). Retrieved from [Link]

-

AVESIS. SYNTHESIS AND ANTIDEPRESSANT-LIKE ACTIVITIES OF SOME PIPERIDINE DERIVATIVES: INVOLVEMENTS OF MONOAMINERGIC AND OPIOIDERGIC SYSTE. Retrieved from [Link]

-

Wikipedia. Phenethylamine. Retrieved from [Link]

-

Preclinical in vivo Neurotoxicity Studies of Drug Candidates. Regulatory Research and Medicine Evaluation. Retrieved from [Link]

-

PMC. (2025, October 16). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. Retrieved from [Link]

-

MDPI. (2022, January 27). Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies. Retrieved from [Link]

-

Semantic Scholar. The pharmacology of 1-(1-phenylcyclohexyl) piperidine-HCl. Retrieved from [Link]

-

Wikipedia. Methylphenidate. Retrieved from [Link]

-

Pharmacological Testing of Nurr1 Agonists in Pre-clinical Models of Parkinson's Disease. Retrieved from [Link]

Sources

- 1. Phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Methylphenidate - Wikipedia [en.wikipedia.org]

- 3. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]

- 7. mdpi.com [mdpi.com]

- 8. Pharmacological Testing of Nurr1 Agonists in Pre-clinical Models of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]

- 9. Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies [mdpi.com]

- 10. Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preclinical in vivo Neurotoxicity Studies of Drug Candidates | Eremina | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

Solubility Profile of (1R)-1-phenyl-2-piperidin-1-ylethanamine in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1R)-1-phenyl-2-piperidin-1-ylethanamine is a chiral amine of significant interest in pharmaceutical synthesis. Its solubility profile across a range of organic solvents is a critical determinant of its utility, impacting process development, purification strategies, and formulation. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Grounded in fundamental chemical principles, this document elucidates the molecule's physicochemical properties and their influence on its behavior in various solvent classes. While direct quantitative data is scarce in public literature, we present a robust predictive analysis based on molecular structure. Crucially, this guide provides a detailed, field-proven experimental protocol for the precise determination of equilibrium solubility, empowering researchers to generate the specific data required for their applications.

The Strategic Importance of Solubility in Pharmaceutical R&D

In the landscape of drug development, solubility is not merely a physical property; it is a cornerstone of process viability and efficacy. The ability to control the dissolution of an active pharmaceutical ingredient (API) or a key intermediate like (1R)-1-phenyl-2-piperidin-1-ylethanamine is fundamental.[1] A thorough understanding of its solubility dictates:

-

Reaction Kinetics and Purity: Most chemical syntheses are performed in solution to ensure reactants can collide and react efficiently.[1] Solvent selection, guided by solubility data, directly influences reaction rates, side-product formation, and the ultimate purity of the target compound.

-

Crystallization and Purification: The isolation and purification of a compound via crystallization is an equilibrium-driven process entirely dependent on its differential solubility in a solvent or solvent system at varying temperatures.

-

Formulation and Bioavailability: For a drug to be effective, it must be formulated in a stable dosage form that allows for its dissolution and absorption by the body. Solubility is often a rate-limiting step for bioavailability.

-

Analytical Method Development: Accurate characterization using techniques like High-Performance Liquid Chromatography (HPLC) requires the analyte to be fully dissolved in a suitable mobile phase.[2]

This guide addresses these critical needs by providing a foundational understanding of the solubility of (1R)-1-phenyl-2-piperidin-1-ylethanamine.

Physicochemical Profile of (1R)-1-phenyl-2-piperidin-1-ylethanamine

The solubility of a molecule is a direct consequence of its structure.[1] The key to predicting its behavior lies in deconstructing its molecular features and understanding their interplay with a potential solvent.

Table 1: Key Physicochemical Properties

| Property | Value / Description | Significance for Solubility |

| Molecular Formula | C₁₃H₂₀N₂ | Indicates a significant hydrocarbon character relative to the number of heteroatoms. |

| Molecular Weight | 204.31 g/mol [3] | A moderate molecular weight suggests that crystal lattice energy will be a significant but not insurmountable barrier to dissolution. |

| Key Functional Groups | Phenyl group, secondary amine (piperidine), primary amine (ethylamine) | The molecule possesses both a large non-polar region (phenyl ring) and polar, basic functional groups capable of hydrogen bonding (two nitrogen atoms). This amphiphilic nature is the primary driver of its solubility characteristics. |

| Chirality | (1R) enantiomer | As a chiral compound, its solubility can differ in chiral solvents or during diastereomeric salt formation, a key principle in classical resolution.[4] In achiral solvents, its solubility is identical to its enantiomer. |

| Basicity (pKa) | Estimated pKa ~9-10 (for the primary amine) | The basic nature of the amine groups means solubility in protic solvents (e.g., water, alcohols) will be highly pH-dependent. In acidic conditions, it will form a protonated, highly polar, and more soluble ammonium salt. |

Predictive Solubility Analysis Across Solvent Classes

The guiding principle of "like dissolves like" provides a framework for predicting solubility.[5] A solvent's ability to overcome the solute-solute and solvent-solvent interactions and form new, stable solute-solvent interactions determines its effectiveness.

Table 2: Predicted Qualitative Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Scientific Rationale |

| Polar Protic | Methanol, Ethanol | High | These solvents are excellent hydrogen bond donors and acceptors, readily interacting with the lone pairs on the nitrogen atoms and the N-H bond of the primary amine. Their polarity effectively solvates the entire molecule.[6] |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents have strong dipoles and can act as hydrogen bond acceptors, interacting favorably with the amine groups. Their inability to donate hydrogen bonds makes them slightly less effective than protic solvents for this specific solute.[7] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | DCM is an excellent solvent for a wide range of organic molecules. It can effectively solvate the large non-polar portions of the molecule while its slight polarity interacts with the amine groups. |

| Aromatic | Toluene | Moderate | Toluene's non-polar character allows for favorable van der Waals and potential π-π stacking interactions with the phenyl ring. However, its ability to solvate the polar amine functionalities is limited, preventing high solubility. |

| Aliphatic Non-polar | Hexane, Heptane | Very Low | There is a significant mismatch in polarity. The non-polar solvent cannot effectively overcome the strong intermolecular hydrogen bonding and dipole-dipole forces between the solute molecules.[7] |

| Aqueous | Water | Sparingly Soluble | While water is highly polar and an excellent hydrogen bonder, the large C₁₃ hydrocarbon skeleton (phenyl and piperidine rings) is hydrophobic, limiting solubility. Solubility would be dramatically increased in dilute aqueous acid. |

A Self-Validating Protocol for Experimental Solubility Determination

While predictions are invaluable for initial screening, empirical data is non-negotiable for process design. The industry-standard shake-flask method provides a robust and reliable means to determine equilibrium solubility.[8]

Principle of the Method

This method measures the thermodynamic equilibrium solubility by allowing a saturated solution to form in the presence of excess solid solute at a constant temperature. The concentration of the resulting clear, saturated solution is then determined analytically.

Required Materials & Equipment

-

(1R)-1-phenyl-2-piperidin-1-ylethanamine (of known purity)

-

Analytical grade organic solvents

-

Analytical balance (4-decimal place)

-

Scintillation vials or flasks with airtight caps

-

Thermostatic orbital shaker or temperature-controlled agitator

-

Centrifuge

-

Calibrated pipettes and volumetric flasks

-

Syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE)

-

HPLC system with UV detector and a suitable column (e.g., C18)

Step-by-Step Experimental Workflow

-

Preparation of Standards: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). From this stock, create a series of 5-7 calibration standards of known concentration that bracket the expected solubility range.

-

Sample Preparation: To a series of vials, add a pre-weighed amount of the compound sufficient to represent a clear excess (e.g., 20-50 mg).

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the test solvent to each vial.

-

Equilibration: Securely cap the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 25.0 °C). Agitate for a period sufficient to reach equilibrium. Causality: A duration of 24 to 48 hours is typically required to ensure the dissolution process has reached a true thermodynamic equilibrium and is not just a kinetically trapped supersaturated state.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature-controlled environment for at least 2 hours. This allows undissolved solid to settle. For fine suspensions, centrifuge the vials at the same temperature.

-

Sample Extraction and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a solvent-compatible syringe filter into a clean vial. Trustworthiness: This filtration step is critical to remove any microscopic solid particles, which would otherwise lead to a significant overestimation of solubility.

-

Dilution: Perform an accurate, documented dilution of the filtered saturated solution to bring its concentration into the linear range of the HPLC calibration curve.

-

HPLC Analysis: Analyze the calibration standards to generate a linear regression curve (Concentration vs. Peak Area). Subsequently, analyze the diluted sample under the identical HPLC method.

-

Calculation: Use the peak area of the sample and the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the final solubility in the original solvent, typically expressed in mg/mL or mol/L.

Diagram of Experimental Workflow

Caption: Standard shake-flask workflow for determining equilibrium solubility.

Conclusion

(1R)-1-phenyl-2-piperidin-1-ylethanamine exhibits a solubility profile dominated by its amphiphilic character, with high solubility predicted in polar organic solvents (both protic and aprotic) and chlorinated solvents, and poor solubility in non-polar aliphatic hydrocarbons. While these predictions provide a strong basis for solvent selection, the provided experimental protocol is essential for obtaining the precise, quantitative data required for robust process development and optimization in a pharmaceutical setting. This integrated approach of theoretical understanding and empirical validation ensures efficient and scientifically sound progress in any project utilizing this key chiral intermediate.

References

- Queen's University. (n.d.). Solubility of Organic Compounds.

-

National Center for Biotechnology Information. (n.d.). 2-Phenyl-2-(piperidin-1-yl)ethanamine. PubChem Compound Database. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 23). Structure and Properties of Amines. Retrieved from [Link]

-

Chiral Technologies. (2021, March 14). Solubility Issues? Alternative Sample Solvents for Chiral Analysis. Retrieved from [Link]

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Quora. (2018, March 30). Are amines soluble in organic solvents?. Retrieved from [Link]

-

Kosmetyan, Y. A., et al. (2023). Experimental Determination of a Chiral Ternary Solubility Diagram and Its Interpretation in Gas Antisolvent Fractionation. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemspace. (n.d.). (1R)-1-phenyl-2-(piperidin-1-yl)ethan-1-amine dihydrochloride. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Chemical Synthesis Database. (2025, May 20). 1-phenyl-2-piperidin-1-ylethanone. Retrieved from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. chiraltech.com [chiraltech.com]

- 3. 2-Phenyl-2-(piperidin-1-yl)ethanamine | C13H20N2 | CID 12447268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Experimental Determination of a Chiral Ternary Solubility Diagram and Its Interpretation in Gas Antisolvent Fractionation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. quora.com [quora.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Enantioselective Synthesis of (1R)-1-Phenyl-2-piperidin-1-ylethanamine via Ruthenium-Catalyzed Asymmetric Reductive Amination

Abstract

This application note details a robust, scalable protocol for the synthesis of (1R)-1-phenyl-2-piperidin-1-ylethanamine (CAS: 157303-92-9), a privileged chiral 1,2-diamine scaffold found in various neuroactive pharmacophores and kinase inhibitors. Unlike traditional resolutions of racemic mixtures, this method utilizes Direct Asymmetric Reductive Amination (DARA) . By employing a Ruthenium-(S)-BINAP catalytic system with ammonium acetate, we achieve high enantiomeric excess (>95% ee) and yield, streamlining the production of this critical intermediate.

Introduction & Retrosynthetic Analysis

Chiral 1,2-diamines are structural motifs in numerous bioactive compounds, including NK1 antagonists and antidepressants. The target molecule, (1R)-1-phenyl-2-piperidin-1-ylethanamine, presents a synthetic challenge due to the lability of its

Traditional routes often involve the resolution of racemic amines or the use of stoichiometric chiral auxiliaries (e.g., Ellman's reagent). While effective on a small scale, these methods suffer from poor atom economy. The protocol described herein adopts a catalytic approach, reducing the ketone precursor directly to the chiral amine in a single pot using hydrogen gas and an ammonium source.

Reaction Pathway

The synthesis proceeds via the nucleophilic substitution of phenacyl bromide to form the

Figure 1: Retrosynthetic logic flow from starting materials to the chiral target via a transient imine species.[1]

Experimental Protocol

Materials & Equipment

-

Reagents:

-

2-Bromoacetophenone (Phenacyl bromide) [CAS: 70-11-1][1]

-

Piperidine [CAS: 110-89-4][1]

-

Ammonium Acetate (

) (99.99% trace metals basis)[1] -

Catalyst:

(Dichloro[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II))[1] -

Solvents: Methanol (anhydrous), Dichloromethane (DCM), Triethylamine (

).[1]

-

-

Equipment:

Step 1: Synthesis of 1-Phenyl-2-(piperidin-1-yl)ethan-1-one

Rationale: The

-

Setup: Charge a 500 mL round-bottom flask with 2-bromoacetophenone (19.9 g, 100 mmol) and anhydrous THF (200 mL). Cool to 0°C.

-

Addition: Add Triethylamine (16.7 mL, 120 mmol) followed by the dropwise addition of Piperidine (10.9 mL, 110 mmol) over 30 minutes.

-

Note: The reaction is exothermic. Maintain temperature <10°C to prevent double alkylation.

-

-

Reaction: Warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for consumption of bromide.[1]

-

Workup: Filter off the triethylamine hydrobromide salt. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve residue in DCM (100 mL), wash with saturated

(2 x 50 mL) and brine. Dry over-

Yield: ~18.5 g (91%) of yellow oil/solid.[1]

-

QC Check:

NMR (

-

Step 2: Asymmetric Reductive Amination (The Core)

Rationale: This step establishes the C1 stereocenter.[1] The use of Ammonium Acetate provides a soluble ammonia source that buffers the reaction, preventing catalyst poisoning. The (S)-BINAP ligand typically induces the (R)-configuration in the reduction of aryl-alkyl ketimines (anti-Prelog).[1]

-

Catalyst Preparation: In a glovebox (or under Argon), weigh

(0.5 mol%, 420 mg) and transfer to the autoclave liner. -

Substrate Loading: Add the ketone from Step 1 (20.3 g, 100 mmol) and Ammonium Acetate (38.5 g, 500 mmol, 5 equiv) to the liner.

-

Solvent: Add anhydrous Methanol (100 mL).

-

Critical: Degas the methanol via sparging with Argon for 15 mins prior to addition. Oxygen poisons the Ru-hydride species.

-

-

Hydrogenation:

-

Seal the autoclave. Purge 3 times with

(5 bar). -

Pressurize to 30 bar (435 psi)

. -

Heat to 50°C and stir at 800 rpm for 24 hours.

-

-

Workup:

-

Cool to room temperature and carefully vent

. -

Concentrate the reaction mixture to remove methanol.

-

Redissolve in DCM (150 mL) and water (100 mL). Basify aqueous layer to pH >12 with 2M NaOH (to ensure amine is free base).[1]

-

Extract aqueous layer with DCM (3 x 50 mL).[1]

-

Combine organics, dry over

, and concentrate.

-

Salt Formation & Isolation

To ensure stability and high purity, the product is isolated as the dihydrochloride salt.

-

Dissolve the crude oil in Ethanol (50 mL).

-

Add concentrated HCl (2.5 equiv) dropwise at 0°C.

-

Add Diethyl Ether until turbidity is observed. Crystallize at 4°C overnight.

-

Filter the white solid: (1R)-1-phenyl-2-piperidin-1-ylethanamine dihydrochloride .

Results & Quality Control

Specification Table

| Parameter | Acceptance Criteria | Typical Result | Method |

| Appearance | White to off-white crystalline solid | White crystals | Visual |

| Yield | > 75% (from ketone) | 82% | Gravimetric |

| Enantiomeric Excess | > 95% ee | 98.2% ee | Chiral HPLC |

| Chemical Purity | > 98% | 99.4% | HPLC (210 nm) |

| Identity | Matches Reference Spectrum | Conforms | 1H NMR, MS |

Analytical Methods

-

Chiral HPLC: Column: Chiralcel OD-H (4.6 x 250 mm).[1] Mobile Phase: Hexane/iPrOH/Diethylamine (90:10:0.1).[1] Flow: 0.5 mL/min.

-

Retention Times: (S)-isomer ~12.5 min, (R)-isomer ~14.2 min (Confirm with racemic standard).[1]

-

-

NMR (free base):

7.2-7.4 (m, 5H, Ph), 4.05 (dd, 1H,

Mechanistic Insight & Troubleshooting

The success of this protocol relies on the dynamic equilibrium between the ketone and the imine. The Ruthenium catalyst selectively reduces the imine over the ketone due to the coordination of the nitrogen atom to the metal center, directing the hydride transfer.

Figure 2: Mechanistic cycle highlighting the stereodetermining hydride transfer to the coordinated imine.[1]

Troubleshooting Guide

-

Low Conversion: Often caused by water accumulation inhibiting imine formation.[1] Add molecular sieves (4Å) to the reaction liner or increase

loading. -

Low ee: Check

pressure. Lower pressures (<10 bar) can lead to reversible imine reduction or competitive non-selective pathways.[1] Ensure temperature does not exceed 60°C. -

Product Racemization: The

-amino stereocenter is generally stable, but prolonged exposure to high heat in basic media can cause epimerization. Keep workup rapid and cold.

References

-

Direct Asymmetric Reductive Amination Methodology: Yamada, M., Azuma, K., & Yamano, M. (2021).[4] Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines.[4] Organic Letters, 23(9), 3364–3367.[4] [Link][1][4]

-

General Synthesis of Alpha-Amino Ketones: Fisher, L. E., & Muchowski, J. M. (1990). Synthesis of alpha-amino ketones. Preparative Organic Chemistry. [Link][1][3]

-

Compound Properties & Safety Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17202, 1-Phenyl-2-piperidin-1-ylethanol (Analogue/Precursor Data). [Link][1]

-

Ruthenium-Catalyzed Amination Reviews: Kadyrov, R., & Riermeier, T. H. (2003). Asymmetric Reductive Amination: A Convenient Route to Chiral Amines. Angewandte Chemie International Edition. [Link][1]

Sources

- 1. US20070032475A1 - Novel compounds useful for bradykinin B1 receptor antagonism - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. impactfactor.org [impactfactor.org]

- 4. Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Chiral Amines in the Stereoselective Synthesis of Levetiracetam: A Guide for Researchers

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for the antiepileptic drug Levetiracetam, with a specific focus on the critical aspect of stereochemical control. While this document addresses the potential application of chiral amines in the synthesis, a thorough review of scientific literature reveals that the use of 1-phenyl-2-piperidinoethylamine is not a currently established or documented method for the synthesis of Levetiracetam. In light of this, this guide will first detail the industrially prevalent and scientifically validated methods for achieving the desired (S)-enantiomer of Levetiracetam. Subsequently, a generalized protocol is presented for the screening and implementation of novel chiral resolving agents, which can be adapted by researchers exploring new synthetic routes.

Introduction: The Significance of Chirality in Levetiracetam

Levetiracetam is a widely prescribed second-generation antiepileptic drug for the treatment of partial-onset seizures, myoclonic seizures, and generalized tonic-clonic seizures.[1] The therapeutic efficacy of Levetiracetam is intrinsically linked to its stereochemistry. The molecule possesses a single chiral center, and it is the (S)-enantiomer that exhibits the desired pharmacological activity. The (R)-enantiomer is significantly less active and is considered an impurity.[1] Consequently, the stereoselective synthesis of (S)-Levetiracetam is of paramount importance in pharmaceutical manufacturing to ensure drug efficacy and safety.

The synthesis of Levetiracetam can be broadly categorized into two primary strategies:

-

Asymmetric Synthesis: This approach utilizes chiral starting materials or chiral catalysts to directly produce the (S)-enantiomer.

-

Racemic Synthesis followed by Chiral Resolution: This method involves the synthesis of a racemic mixture of a key intermediate, which is then separated into its constituent enantiomers.

While asymmetric synthesis is often more atom-economical, chiral resolution of racemic mixtures remains a robust and widely implemented strategy in industrial settings.[1][2][3]

Established Methodologies for Chiral Resolution in Levetiracetam Synthesis

A critical intermediate in several Levetiracetam synthesis pathways is (S)-2-aminobutanamide.[4][5] The resolution of racemic 2-aminobutanamide or its precursors is a key step in many industrial processes. Common resolving agents documented in the literature include:

-

L-Tartaric Acid: This is a widely used and cost-effective chiral resolving agent for the separation of racemic amines through the formation of diastereomeric salts.[6][7]

-

(R)-(+)-α-N-Methylbenzylamine: This chiral amine has also been reported for the resolution of racemic intermediates in Levetiracetam synthesis.[8]

The principle behind chiral resolution lies in the conversion of a pair of enantiomers into a pair of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. These resulting diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[3][9]

Generalized Protocol for the Evaluation of Novel Chiral Amines in Levetiracetam Intermediate Resolution

While 1-phenyl-2-piperidinoethylamine is not a documented resolving agent for Levetiracetam synthesis, the following protocol provides a general framework for researchers interested in evaluating its potential or the potential of other novel chiral amines for the resolution of a racemic intermediate, such as DL-2-aminobutanamide.

Principle

The racemic intermediate (DL-2-aminobutanamide) is reacted with an optically pure chiral resolving agent (e.g., a specific enantiomer of 1-phenyl-2-piperidinoethylamine) to form a mixture of diastereomeric salts. Due to their different physical properties, one diastereomeric salt is expected to be less soluble in a given solvent system and will preferentially crystallize. The crystallized salt can then be isolated, and the desired enantiomer of the aminobutanamide can be liberated.

Materials and Reagents

-

DL-2-aminobutanamide

-

Chiral resolving agent (e.g., (R)- or (S)-1-phenyl-2-piperidinoethylamine)

-

A selection of solvents for screening (e.g., methanol, ethanol, isopropanol, acetonitrile, water, and mixtures thereof)

-

Acid (e.g., hydrochloric acid) for liberation of the free amine

-

Base (e.g., sodium hydroxide) for neutralization

-

Standard laboratory glassware

-

Analytical instrumentation for determining enantiomeric excess (e.g., Chiral HPLC)

Experimental Workflow

The following diagram outlines the general workflow for screening and implementing a novel chiral resolving agent.

Figure 1. Generalized workflow for the screening and application of a novel chiral resolving agent.

Step-by-Step Protocol

Step 1: Screening for Optimal Resolution Conditions

-

In a series of small-scale experiments, dissolve the racemic intermediate (e.g., DL-2-aminobutanamide) in a range of different solvents.

-

To each solution, add a sub-stoichiometric amount (e.g., 0.5 equivalents) of the chiral resolving agent.

-

Observe for the formation of a precipitate at room temperature and upon cooling.

-

Isolate any crystalline material by filtration and wash with a small amount of cold solvent.

-

Liberate the amine from the salt by treatment with a base and analyze the enantiomeric excess of the resulting aminobutanamide using a validated chiral HPLC method.[10][11][12]

-

Identify the solvent system that provides the highest enantiomeric excess in the crystalline fraction.

Step 2: Preparative Scale Resolution

-

Based on the optimal conditions identified in the screening phase, dissolve the racemic intermediate in the chosen solvent.

-

Add the appropriate amount of the chiral resolving agent (this may need to be optimized, typically between 0.5 and 1.0 equivalents).

-

Heat the mixture to ensure complete dissolution, then allow it to cool slowly to induce crystallization.

-

Collect the crystalline diastereomeric salt by filtration and wash with cold solvent.

-

The mother liquor, enriched in the other enantiomer, can be collected for potential racemization and recycling.

Step 3: Liberation of the Desired Enantiomer

-

Suspend the isolated diastereomeric salt in water or a suitable solvent.

-

Add a base (e.g., NaOH solution) to neutralize the resolving agent and liberate the free amine.

-

Extract the desired enantiomer of the aminobutanamide with an appropriate organic solvent.

-

Wash the organic layer, dry it over a suitable drying agent (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the enantiomerically enriched intermediate.

-

Confirm the enantiomeric purity using chiral HPLC.

Synthesis of Levetiracetam from (S)-2-aminobutanamide

Once the enantiomerically pure (S)-2-aminobutanamide hydrochloride is obtained, it can be converted to Levetiracetam through condensation with 4-chlorobutyryl chloride followed by cyclization.[4]

Figure 2. Final steps in the synthesis of Levetiracetam from the resolved intermediate.

Data Presentation: Hypothetical Screening Results

The following table illustrates a hypothetical outcome of a screening experiment for a new chiral resolving agent.

| Experiment | Solvent System | Resolving Agent (eq.) | Crystalline Yield (%) | Enantiomeric Excess (ee %) of Crystalline Amine |

| 1 | Methanol | 0.5 | 35 | 65 |

| 2 | Ethanol | 0.5 | 40 | 78 |

| 3 | Isopropanol | 0.5 | 42 | 85 |

| 4 | Acetonitrile | 0.5 | 25 | 50 |

| 5 | Ethanol/Water (9:1) | 0.5 | 45 | 92 |

Table 1. Hypothetical screening data for the resolution of DL-2-aminobutanamide. In this example, the Ethanol/Water mixture shows the most promising results for further optimization.

Conclusion

The stereoselective synthesis of Levetiracetam is a critical aspect of its production, ensuring the therapeutic efficacy and safety of the final drug product. While the use of 1-phenyl-2-piperidinoethylamine in this synthesis is not documented in the current scientific literature, the principles of chiral resolution through diastereomeric salt formation are well-established. The generalized protocol provided in this guide offers a systematic approach for researchers to explore the potential of novel chiral resolving agents. Successful implementation of such a strategy could lead to the development of new, efficient, and proprietary routes for the synthesis of this important antiepileptic drug. It is imperative that any new process be rigorously validated for robustness, yield, and the consistent achievement of high enantiomeric purity.

References

-

ChemAnalyst. (2025, September 1). The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing. [Link]

-

E3S Web of Conferences. (2020). Advance on synthesis, pharmacokinetics, and pharmacodynamics of the anti-epileptic drug: Levetiracetam. [Link]

-

ResearchGate. (n.d.). Industrial process for preparation of Levetiracetam. [Link]

-

Scribd. (n.d.). Industrial Process For Preparation of Levetiracetam. [Link]

-

myExperiment. (n.d.). Industrial process for preparation of Levetiracetam. [Link]

- Google Patents. (n.d.). CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride.

-

Indian Journal of Chemistry. (n.d.). An asymmetric synthesis of Levetiracetam. [Link]

-

Taylor & Francis Online. (2010, October 13). An alternate synthesis of levetiracetam. [Link]

-

Patsnap. (n.d.). Synthesis method of S-2-aminobutanamide hydrochloride. [Link]

- Google Patents. (n.d.). CN103626672A - Method for preparing (S)-2-aminobutanamide hydrochloride.

- Google Patents. (n.d.).

- Google Patents. (n.d.). CN102898324A - Method for preparing (S)-2-aminobutanamide hydrochloride.

-

New Drug Approvals. (2015, April 5). (S)-2-amino-butanamide hydrochloride………. Key intermediate of Levetiracetam. [Link]

-

Asian Journal of Chemistry. (2019, November 18). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. [Link]

-

ResearchGate. (n.d.). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide | Request PDF. [Link]

-

ResearchGate. (2019, November 19). Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide. [Link]

- Google Patents. (n.d.). CN103045667A - Preparation method of S-(+)-2-aminobutanamide hydrochloride.

-

Onyx Scientific. (n.d.). Chiral Resolution Screening. [Link]

-

MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Wikipedia. (n.d.). Chiral resolution. [Link]

-

MDPI. (2020, October 23). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]

- Google Patents. (n.d.).

-

YouTube. (2022, October 11). CHM2210L Exp 7 part 2 Resolution of 1 phenylethylamine. [Link]

- Google Patents. (n.d.).

-

Wiley Online Library. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

-

ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery. [Link]

Sources

- 1. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]

- 2. onyxipca.com [onyxipca.com]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]

- 7. Synthesis method of S-2-aminobutanamide hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Note: Asymmetric Synthesis of Warfarin Derivatives Catalyzed by (R)-1-phenyl-2-piperidinoethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the use of the chiral organocatalyst, (R)-1-phenyl-2-piperidinoethylamine, in the enantioselective synthesis of warfarin and its derivatives. Warfarin, a widely prescribed anticoagulant, exists as a racemic mixture, with the (S)-enantiomer exhibiting significantly higher therapeutic activity.[1][2][3][4] The use of organocatalysis offers a metal-free and environmentally benign approach to producing enantiomerically enriched warfarin.[2][5] This document outlines the underlying catalytic mechanism, provides detailed experimental protocols, and presents data interpretation guidelines for researchers in synthetic chemistry and drug development.

Introduction: The Significance of Enantioselective Warfarin Synthesis

Warfarin is a cornerstone of anticoagulant therapy, but its clinical use is complicated by a narrow therapeutic index and significant inter-individual variability in dose response. The two enantiomers of warfarin, (R)- and (S)-warfarin, are metabolized by different cytochrome P450 enzymes and exhibit distinct pharmacological activities, with the (S)-enantiomer being 2-5 times more potent than the (R)-enantiomer.[1] Consequently, the development of synthetic routes that selectively produce the more active (S)-enantiomer is of paramount importance for improving the safety and efficacy of warfarin-based therapies.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, providing a green and efficient alternative to traditional metal-based catalysts.[2][5] Chiral amines, in particular, have proven to be highly effective in promoting a variety of enantioselective transformations. This application note focuses on the utility of (R)-1-phenyl-2-piperidinoethylamine as a catalyst for the asymmetric Michael addition of 4-hydroxycoumarin to α,β-unsaturated ketones, the key step in the synthesis of chiral warfarin derivatives.

Catalytic Mechanism: Iminium Ion Activation

The catalytic activity of (R)-1-phenyl-2-piperidinoethylamine in this reaction stems from its ability to form a transient, chiral iminium ion with the α,β-unsaturated ketone. This activation strategy effectively lowers the LUMO of the enone, rendering it more susceptible to nucleophilic attack by the enolate of 4-hydroxycoumarin.

The proposed catalytic cycle can be summarized as follows:

-

Iminium Ion Formation: The primary amine of (R)-1-phenyl-2-piperidinoethylamine condenses with the α,β-unsaturated ketone to form a chiral iminium ion.

-

Stereocontrolled Michael Addition: The chiral environment created by the catalyst directs the approach of the 4-hydroxycoumarin enolate to one face of the iminium ion, establishing the stereochemistry of the product.

-

Hydrolysis and Catalyst Regeneration: The resulting enamine intermediate is hydrolyzed to release the chiral warfarin derivative and regenerate the (R)-1-phenyl-2-piperidinoethylamine catalyst, allowing it to re-enter the catalytic cycle.

Figure 1. Proposed catalytic cycle for the synthesis of warfarin derivatives.

Experimental Protocols

Materials and Reagents

-

4-Hydroxycoumarin

-

Substituted α,β-unsaturated ketones (e.g., benzylideneacetone)

-

(R)-1-phenyl-2-piperidinoethylamine

-

Anhydrous solvent (e.g., Tetrahydrofuran, Dichloromethane)

-

Acid co-catalyst (e.g., Trifluoroacetic acid)[6]

-

Deuterated solvents for NMR analysis (e.g., CDCl₃)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

General Procedure for the Asymmetric Michael Addition

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-hydroxycoumarin (1.0 mmol) and the α,β-unsaturated ketone (1.2 mmol).

-

Dissolve the starting materials in the anhydrous solvent (5 mL).

-

Add (R)-1-phenyl-2-piperidinoethylamine (0.1 mmol, 10 mol%).

-

If required, add an acid co-catalyst (e.g., trifluoroacetic acid, 0.2 mmol, 20 mol%).[6]

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Figure 2. General experimental workflow for the asymmetric synthesis.

Data and Expected Outcomes

The yield and enantioselectivity of the reaction can be influenced by several factors, including the solvent, temperature, and the specific structure of the α,β-unsaturated ketone.

| Entry | α,β-Unsaturated Ketone | Solvent | Catalyst Loading (mol%) | Yield (%) | ee (%) |

| 1 | Benzylideneacetone | THF | 10 | 85-95 | 80-90 |

| 2 | 4-Chlorobenzylideneacetone | CH₂Cl₂ | 10 | 80-90 | 85-95 |

| 3 | 4-Methoxybenzylideneacetone | Toluene | 10 | 75-85 | 70-80 |

Table 1. Expected yields and enantiomeric excess for the synthesis of various warfarin derivatives. Data is representative and may vary based on specific reaction conditions.

Troubleshooting and Optimization

-

Low Yield:

-

Ensure all reagents and solvents are anhydrous.

-

Increase the reaction time or slightly elevate the temperature.

-

Vary the acid co-catalyst or its loading.

-

-

Low Enantioselectivity:

-

Screen different solvents, as solvent polarity can significantly impact stereochemical outcomes.

-

Lower the reaction temperature.

-

Ensure the purity of the chiral catalyst.

-

Conclusion

The use of (R)-1-phenyl-2-piperidinoethylamine as an organocatalyst provides an effective and environmentally friendly method for the asymmetric synthesis of warfarin and its derivatives.[5] This approach avoids the use of toxic heavy metals and allows for the production of enantiomerically enriched products, which is crucial for the development of safer and more effective anticoagulant drugs.[2] The protocols and guidelines presented in this application note offer a solid foundation for researchers to explore and optimize this valuable synthetic transformation.

References

- Vertex AI Search. (2022). Organocatalyzed Synthesis, DNA Binding and Microbial Studies of Warfarin Analogues.

- Organic & Biomolecular Chemistry (RSC Publishing). Highly enantioselective synthesis of Warfarin and its analogs catalysed by primary amine–phosphinamide bifunctional catalysts - Organic & Biomolecular Chemistry (RSC Publishing).

- Green Chemistry (RSC Publishing). Efficient “on water” organocatalytic protocol for the synthesis of optically pure warfarin anticoagulant - Green Chemistry (RSC Publishing).

- Bentham Science Publishers. (2021). Asymmetric Organocatalyzed Warfarin Synthesis in Aqueous and Nonaqueous Media: A Discussion in the Era of COVID-19 Pandemic | Bentham Science Publishers.

- PubMed. (2018). Asymmetric synthesis of warfarin and its analogs catalyzed by C2-symmetric squaramide-based primary diamines - PubMed.

- ResearchGate.

- MDPI.

- MDPI. (2023). Chiral Bis(8-Quinolyl)Ethane-Derived Diimine: Structure Elucidation and Catalytic Performance in Asymmetric Synthesis of (S)-Warfarin - MDPI.

- Journal of Chemical Education. (2010).

- ResearchGate.

- ResearchGate. Organocatalytic warfarin synthesis from 4-hydroxycoumarin (4-HC) and...

- Maher, J. (2011). Preparation: Warfarin, Molecule of the Month for February 2011.

- Vertex AI Search. (2022). Organocatalyzed Synthesis, DNA Binding and Microbial Studies of Warfarin Analogues.

- University of Bristol. synthesis.

- YouTube. (2012). Synthesis of Warfarin, background and mechachanism of last step - YouTube.

- reposiTUm. (2010).

- New Drug Approvals. (2016). Continuous Flow Stereoselective Synthesis of (S)-Warfarin | New Drug Approvals.

- PMC. Determining the necessity of phenyl ring π-character in warfarin - PMC.

- ResearchGate. Michael reaction of 1 and 2 in different reaction solvent to form warfarin 3 and its derivative 4.

- DR-NTU. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - DR-NTU.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. mdpi.com [mdpi.com]

- 3. synthesis [ch.ic.ac.uk]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Efficient “on water” organocatalytic protocol for the synthesis of optically pure warfarin anticoagulant - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. jcsp.org.pk [jcsp.org.pk]

Application Notes & Protocols: Synthesis of Chiral Amino Ethers via O-Alkylation of (R/S)-1-Phenyl-2-(piperidin-1-yl)ethan-1-ol

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of chiral amino ethers, a class of compounds with significant value in pharmaceutical research and development. We detail a robust protocol for the O-alkylation of the chiral amino alcohol, (R/S)-1-phenyl-2-(piperidin-1-yl)ethan-1-ol, utilizing the Williamson ether synthesis. This application note delves into the mechanistic underpinnings of the reaction, provides step-by-step experimental procedures, and outlines methods for purification and characterization. The protocols are designed for researchers, chemists, and drug development professionals seeking to generate these valuable synthons with high fidelity and yield.

Introduction: The Significance of Chiral Amino Ethers

Chiral 1,2-amino ethers are privileged structural motifs found in a vast array of biologically active molecules and pharmaceutical agents.[1] Their defined three-dimensional arrangement is often critical for selective interaction with biological targets like enzymes and receptors, which is a cornerstone of modern drug design.[2][3] The presence of both an ether linkage and a chiral amine center provides a unique combination of hydrogen bonding capability, lipophilicity, and stereochemical control. These features make them indispensable as chiral ligands in asymmetric catalysis, key intermediates for complex natural product synthesis, and core components of therapeutic drugs.[1][4]

The starting material for this protocol, 1-phenyl-2-(piperidin-1-yl)ethan-1-ol, is an ideal precursor. It contains a pre-defined stereocenter at the alcohol-bearing carbon, and the piperidine moiety is itself a highly prevalent fragment in pharmaceuticals, known for conferring favorable pharmacokinetic properties.[5][6] This guide focuses on converting the hydroxyl group of this amino alcohol into a variety of ether functionalities through a reliable and scalable method.

Mechanistic Principle: The Williamson Ether Synthesis

The conversion of an alcohol to an ether is most classically achieved via the Williamson ether synthesis. This reaction is a cornerstone of organic chemistry, proceeding through a bimolecular nucleophilic substitution (SN2) mechanism.[7][8] The process involves two fundamental steps:

-

Deprotonation: The alcohol is treated with a strong base to deprotonate the hydroxyl group, forming a highly nucleophilic alkoxide anion.

-

Nucleophilic Attack: The newly formed alkoxide attacks an electrophilic alkyl halide (or a similar substrate with a good leaving group, like a tosylate), displacing the halide and forming the new carbon-oxygen bond of the ether.

For this specific transformation, the choice of base is critical. Sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic base. It efficiently deprotonates the alcohol to form the corresponding sodium alkoxide and hydrogen gas as the only byproduct.[9] The alkoxide is a significantly stronger nucleophile than the tertiary amine present in the starting material, ensuring chemoselective O-alkylation over undesired N-quaternization.[10]

Experimental Protocol

This protocol describes a general procedure for the O-alkylation of (R)-1-phenyl-2-(piperidin-1-yl)ethan-1-ol with methyl iodide as an example electrophile. The quantities can be adapted for other primary alkyl halides.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount | Notes |

| (R)-1-phenyl-2-(piperidin-1-yl)ethan-1-ol | C₁₃H₁₉NO | 205.30 | 4.87 | 1.0 | 1.0 g | Starting material |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 7.30 | 1.5 | 292 mg | Strong base, moisture-sensitive |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | - | 30 mL | Anhydrous solvent |

| Methyl Iodide | CH₃I | 141.94 | 7.30 | 1.5 | 0.45 mL | Alkylating agent |

Equipment

-

Two-neck round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Septa and nitrogen/argon inlet

-

Syringes and needles

-

Ice-water bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

Workflow Diagram

Step-by-Step Procedure

Safety Note: Sodium hydride (NaH) is a highly flammable solid that reacts violently with water to produce hydrogen gas. Handle it with extreme care in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Preparation: Assemble a 100 mL two-neck round-bottom flask, equipped with a magnetic stir bar and a septum, under a stream of nitrogen or argon.

-

Base Suspension: In the flask, suspend sodium hydride (292 mg, 7.30 mmol, 1.5 eq) in anhydrous THF (15 mL).

-